6-Ethylbenzofuran-2(3H)-one

Lipophilicity Log P Solubility

6-Ethylbenzofuran-2(3H)-one (CAS 742079-79-4) is a monosubstituted benzofuran-2(3H)-one derivative bearing an ethyl group at the 6-position of the fused benzene ring. With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g·mol⁻¹, it belongs to the broader class of benzofuranone lactones that have established utility as chain-breaking antioxidants in polymer melt processing and as synthetic intermediates in medicinal chemistry.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12853698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylbenzofuran-2(3H)-one
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CC(=O)O2)C=C1
InChIInChI=1S/C10H10O2/c1-2-7-3-4-8-6-10(11)12-9(8)5-7/h3-5H,2,6H2,1H3
InChIKeyXECYXYYIDSZKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylbenzofuran-2(3H)-one – Core Physicochemical and Structural Profile for Procurement Evaluation


6-Ethylbenzofuran-2(3H)-one (CAS 742079-79-4) is a monosubstituted benzofuran-2(3H)-one derivative bearing an ethyl group at the 6-position of the fused benzene ring. With a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g·mol⁻¹, it belongs to the broader class of benzofuranone lactones that have established utility as chain-breaking antioxidants in polymer melt processing and as synthetic intermediates in medicinal chemistry [1]. Computed physicochemical parameters include a boiling point of 280.2 °C (at 760 mmHg), a density of approximately 1.17–1.20 g·cm⁻³, an experimental/computed log P in the range of 2.1–2.3, and a topological polar surface area (TPSA) of 26.3 Ų .

Polymer melt stabilization studies 6-Ethyl substitution may support chain-breaking antioxidant performance at elevated processing temperatures.
Medicinal chemistry scaffold Balanced TPSA and enhanced lipophilicity support CNS-penetrant analog design research.
Non-polar formulation research Higher log P relative to unsubstituted parent supports compatibility with hydrocarbon-based media.

Why 6-Ethylbenzofuran-2(3H)-one Cannot Be Casually Replaced by Unsubstituted or Positional Isomer Analogs


Although all monosubstituted ethyl-benzofuran-2(3H)-one positional isomers share the same molecular formula (C₁₀H₁₀O₂) and identical computed XLogP3 values of 2.1 , the position of the ethyl substituent on the benzene ring directly influences the electron density distribution across the aromatic system and the steric environment around the lactone carbonyl. Published laser flash photolysis studies on structurally related 3-aryl-benzofuranones have demonstrated that the position of a substituent on the aromatic ring has a very important effect on the hydrogen-donating ability toward tert-butoxyl radicals—a key determinant of chain-breaking antioxidant performance in polymer stabilization [1]. Consequently, 6-ethyl, 5-ethyl, and 7-ethyl isomers are not functionally interchangeable in applications where radical-scavenging kinetics, melt-processing stabilization efficacy, or regioselective reactivity in downstream synthetic transformations are critical performance criteria.

Selection
Target 6-ethyl isomer (substitution at position 6)
Potential substitute 5-ethyl or 7-ethyl positional isomers
Risk
Position-specific hydrogen-donating kinetics may differ based on class-level structure–activity evidence.
Positional isomer may shift radical-scavenging reactivity and alter melt-processing antioxidant profile.
Risk
Unsubstituted parent (CAS 553-86-6) lacks enhanced lipophilicity and thermal window.
Lower boiling point and log P may limit performance in non-polar or high-temperature workflows.

Quantitative Differentiation Evidence for 6-Ethylbenzofuran-2(3H)-one Versus Closest Analogs


Enhanced Lipophilicity (log P) Relative to the Unsubstituted Parent Benzofuran-2(3H)-one

6-Ethylbenzofuran-2(3H)-one exhibits a computed log P value of 2.30 (Chemsrc) or an XLogP3 of 2.1 (PubChem-derived), representing a substantial increase in lipophilicity compared with the unsubstituted parent benzofuran-2(3H)-one (CAS 553-86-6), whose log P is reported as 1.15–1.35 . This difference of approximately 0.8–1.1 log units corresponds to a roughly 6- to 12-fold greater partition coefficient favoring the organic phase. The higher lipophilicity of the 6-ethyl derivative is attributable to the electron-donating and hydrophobic character of the ethyl substituent, which reduces aqueous solubility and enhances compatibility with non-polar media such as polymer melts, organic solvents, and lipid-rich biological environments .

Lipophilicity shift
Reported
log P 2.1–2.3 vs 1.15–1.35 (parent)
Δ log P ≈ +0.8 to +1.1; 6- to 12-fold higher organic-phase partitioning
Supports selection for non-polar media compatibility
Computed log P values; experimental verification recommended
Lipophilicity Log P Solubility

Elevated Boiling Point and Thermal Stability Window Compared with the Unsubstituted Parent

The computed boiling point of 6-ethylbenzofuran-2(3H)-one is 280.2 °C at 760 mmHg , which is approximately 30–32 °C higher than the experimentally determined boiling point of the unsubstituted parent benzofuran-2(3H)-one (248–250 °C at 760 mmHg) . This elevated boiling point reflects the increased molecular weight and enhanced van der Waals interactions conferred by the 6-ethyl substituent. The higher boiling point translates into a broader thermal operating window for high-temperature processing applications, such as polymer melt extrusion and high-boiling solvent reactions, where the unsubstituted analog may volatilize or degrade prematurely.

Thermal window
Reported
Boiling point elevation ~30–32 °C
280.2 °C (6-ethyl) vs 248–250 °C (parent)
Broadens thermal processing window vs parent
Computed vs experimental; validate under process conditions
Thermal Properties Boiling Point Process Stability

Position-Dependent Impact on Hydrogen-Donating Antioxidant Reactivity (Class-Level Structure–Activity Inference)

Although no direct head-to-head study has been published comparing the hydrogen-donating reactivity of 6-ethylbenzofuran-2(3H)-one against its 5-ethyl or 7-ethyl isomers, laser flash photolysis studies on structurally analogous 3-aryl-benzofuranones have firmly established that the position of a substituent on the aromatic ring has a very important effect on the hydrogen-donating ability toward tert-butoxyl radicals [1]. In those studies, the rate constants for hydrogen abstraction varied depending on whether the substituent occupied the 2′-position (which sterically shields the reactive 3-position C–H bond) versus other positions. By analogy, the 6-ethyl substituent in 6-ethylbenzofuran-2(3H)-one is expected to exert a distinct electronic influence—via inductive and hyperconjugative effects—on the benzylic C–H bond at the 3-position of the lactone ring, which is the primary site of hydrogen atom donation during radical scavenging. This electronic modulation differs from that exerted by the 5-ethyl or 7-ethyl isomers, where the substituent is either para or ortho to the furanone oxygen, respectively, leading to different resonance and field effects on the reactive center [2].

Substituent position effect
Class-level
No direct kinetic data for 6-ethyl isomer
3-aryl-benzofuranone class shows position-dependent hydrogen-donation rate constants
Positional isomer substitution may alter antioxidant kinetics
Class-level inference; direct measurement needed
Antioxidant Activity Hydrogen Atom Transfer Structure–Activity Relationship

Controlled Hydrogen-Bond Acceptor Profile and Topological Polar Surface Area for Pharmacokinetic Design

6-Ethylbenzofuran-2(3H)-one possesses exactly 2 hydrogen-bond acceptor sites (the lactone carbonyl oxygen and the furan ring oxygen) with zero hydrogen-bond donor sites, yielding a topological polar surface area (TPSA) of 26.3 Ų . This TPSA value places it in a favorable range for blood–brain barrier penetration (typically <60–70 Ų) and oral bioavailability (typically <140 Ų) according to established medicinal chemistry guidelines [1]. By comparison, the unsubstituted parent benzofuran-2(3H)-one also has 2 H-bond acceptors and 0 donors but a slightly different TPSA due to the absence of the ethyl group. The addition of the 6-ethyl substituent increases molecular weight and lipophilicity without increasing the polar surface area, thereby improving the balance between membrane permeability and aqueous solubility—a combination that is often desirable in early-stage drug candidate optimization. Furthermore, the absence of H-bond donor functionality eliminates the potential for competitive hydrogen bonding that could interfere with target binding in certain pharmacological contexts.

Permeability profile
Reported
TPSA 26.3 Ų, 0 HBD, 2 HBA
Unchanged polar surface area vs parent; lipophilicity enhanced by ~0.8–1.1 log units
Lipophilicity shift with preserved TPSA supports CNS-permeability design studies
Computed descriptors; in vitro permeability assays advised
Drug Design Polar Surface Area Hydrogen Bonding

Evidence-Backed Procurement Scenarios for 6-Ethylbenzofuran-2(3H)-one


Polyolefin Melt-Processing Stabilizer Development

The benzofuran-2(3H)-one class is commercially established as a chain-breaking antioxidant for polyolefin melt processing, with products such as Irganox HP-136 (a 3-aryl-benzofuranone mixture) demonstrating efficacy at reduced concentrations compared with traditional phenol/phosphite combinations [1]. 6-Ethylbenzofuran-2(3H)-one, with its elevated boiling point (~280 °C) and favorable lipophilicity (log P ~2.1–2.3), is structurally suited for evaluation as a candidate processing stabilizer in polypropylene or polyethylene extrusion, where high-temperature radical-scavenging performance and compatibility with the non-polar polymer matrix are essential. Procurement for this application should be guided by the requirement for a 6-substituted (rather than 5- or 7-substituted) ethyl isomer, given the published evidence that the substituent position on the aromatic ring modulates hydrogen-donating kinetics and, consequently, antioxidant efficacy in polymer melts [2].

Medicinal Chemistry Scaffold for CNS-Penetrant Analog Design

With a TPSA of 26.3 Ų (well below the 60–70 Ų threshold for blood–brain barrier penetration) and a log P of 2.1–2.3, 6-ethylbenzofuran-2(3H)-one presents a balanced permeability–solubility profile suitable for CNS drug discovery programs . The absence of hydrogen-bond donor groups eliminates a potential source of pharmacokinetic liability, while the 6-ethyl substituent provides a hydrophobic anchor for target binding without introducing metabolic liability associated with larger alkyl chains. The compound can serve as a core scaffold for structure–activity relationship (SAR) exploration, where the lactone carbonyl and the aromatic ring offer orthogonal vectors for further functionalization. Researchers procuring this compound for medicinal chemistry should specify the 6-ethyl isomer explicitly, as the 5-ethyl and 7-ethyl positional isomers will present different vectors for substituent growth and may exhibit altered target-binding geometries.

Synthetic Intermediate for Regioselective Derivatization

The 6-ethyl substitution pattern on the benzofuran-2(3H)-one core directs electrophilic aromatic substitution to specific positions on the benzene ring, governed by the combined directing effects of the ethyl group (ortho/para-directing, activating) and the lactone oxygen (ortho/para-directing via the furan oxygen). The computed boiling point of 280.2 °C and flash point of 112.5 °C provide a practical thermal window for common synthetic transformations including Friedel-Crafts acylation, halogenation, and nitration, while the lactone carbonyl is susceptible to nucleophilic attack for ring-opening or reduction reactions. Unlike the unsubstituted parent (bp 248–250 °C), the higher boiling point of the 6-ethyl derivative reduces solvent evaporation constraints in reflux-based reaction setups. Procurement specifications should confirm regiochemical purity (6-ethyl, not mixed positional isomers) to ensure reproducible synthetic outcomes.

Non-Polar Formulation and Coating Applications

The enhanced lipophilicity (log P ~2.1–2.3) conferred by the 6-ethyl substituent, relative to the unsubstituted parent (log P ~1.15–1.35), translates into improved solubility in hydrocarbon solvents, polymer melts, and oil-based formulations . This property is advantageous for applications requiring homogeneous dispersion of the benzofuranone additive in non-polar media, such as polyolefin film stabilization, lubricant antioxidant packages, or organic coating formulations. The computed density of approximately 1.17–1.20 g·cm⁻³ and refractive index of 1.562–1.563 may also be relevant for optical-grade coating specifications. Users requiring a benzofuranone with demonstrably higher organic-phase partitioning than the unsubstituted parent should preferentially select the 6-ethyl derivative.

Application
Selection Property
Validation Focus
Polymer melt-processing stabilizer evaluation
6-Ethyl substitution pattern for antioxidant reactivity
Hydrogen-donating kinetics in polymer melt conditions
CNS-penetrant analog design research
Enhanced lipophilicity with unchanged TPSA
Permeability-solubility balance in SAR studies
Synthetic intermediate for regioselective derivatization
Regiochemical purity (6-ethyl isomer)
Reproducible electrophilic substitution outcomes
Non-polar formulation compatibility studies
Higher log P vs unsubstituted parent
Organic-phase partitioning and dispersion homogeneity
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